5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZDDGDNLWJZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as platinum on carbon or Raney nickel .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the synthesis process . The reaction conditions are optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted oxadiazoles, reduced derivatives, and oxidized forms.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and show activity against various pathogens. The fluorine substitution enhances the lipophilicity of the compound, potentially improving its cell membrane penetration and bioactivity.
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic use.
Material Science
Fluorescent Dyes
The compound has been explored as a potential fluorescent dye due to its unique electronic properties. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and diagnostics.
Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that adding this compound to polymers can improve their resistance to degradation under heat and UV exposure.
Environmental Science
Pesticidal Applications
There is growing interest in the use of this compound as a pesticide or herbicide. Its chemical structure suggests potential efficacy against specific pests while minimizing environmental impact compared to conventional chemicals.
Case Study: Environmental Impact Assessment
A recent environmental study evaluated the degradation of this compound in soil and water ecosystems. The findings indicated that the compound degrades at a moderate rate under natural conditions, suggesting a reduced risk of long-term environmental accumulation.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various pathogens |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Material Science | Fluorescent Dyes | Suitable for bioimaging applications |
| Polymer Composites | Enhances thermal stability and mechanical properties | |
| Environmental Science | Pesticidal Applications | Potentially effective with lower environmental impact |
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets . This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Biological Activity
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 208.15 g/mol. The structure features a fluorinated phenyl group attached to the oxadiazole ring, which is known for its bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate carboxylic acid derivatives with hydrazines or amidoximes in the presence of dehydrating agents. This method allows for the introduction of various substituents that can enhance biological activity.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer activity. For instance:
- Cytotoxicity : In vitro studies show that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values in the micromolar range .
- Mechanism of Action : The mechanism often involves the activation of apoptotic pathways, including increased expression of p53 and caspase-3 cleavage in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| This compound | U-937 | 2.41 | Apoptosis induction |
Antimicrobial Activity
Compounds with the oxadiazole structure have also shown activity against various bacterial strains and fungi. The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability, leading to increased antimicrobial efficacy .
Other Biological Activities
Beyond anticancer and antimicrobial effects, studies have reported that oxadiazoles may possess:
- Anti-inflammatory properties : Some derivatives have been shown to inhibit inflammatory pathways.
- Antiviral activity : Certain oxadiazoles are under investigation for their potential against viral infections .
Case Studies and Research Findings
Several studies highlight the biological potential of oxadiazole derivatives:
- Study on Cytotoxic Activity : A study demonstrated that specific oxadiazole derivatives exhibited cytotoxic effects against leukemia cell lines with lower toxicity towards normal cells .
- Antimicrobial Evaluation : Research indicated that oxadiazole compounds displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : These studies suggest strong interactions between oxadiazole compounds and target proteins involved in cancer progression and inflammation, indicating a promising avenue for drug development .
Q & A
Q. What are the recommended synthetic routes for 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For This compound , a two-step approach is often employed:
Formation of the amidoxime intermediate : React 2-fluorobenzonitrile with hydroxylamine under reflux in ethanol/water.
Cyclization : Treat the amidoxime with a carboxylic acid derivative (e.g., ethyl malonyl chloride) in the presence of a base like triethylamine.
Q. Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates and byproducts.
- Purify the final product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer: Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in negative ion mode often shows [M−H]⁻ peaks. Match observed molecular ions (e.g., m/z 223 for C₉H₅FNO₃) with theoretical values .
- IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹).
Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Answer: SAR Design :
Structural Modifications :
- Vary the fluorophenyl substituent (e.g., 3-fluoro vs. 4-fluoro) to assess electronic effects on bioactivity.
- Replace the carboxylic acid group with esters or amides to modulate lipophilicity .
Biological Assays :
- Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
- Evaluate cellular permeability via Caco-2 monolayer models.
Computational Modeling :
Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ values, logP) with activity metrics .
Q. How can contradictory data in literature regarding the compound’s stability be resolved?
Answer: Contradictions often arise from differences in experimental conditions. To address this:
Stability Studies :
- Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation via HPLC.
- Identify degradation products using high-resolution MS (e.g., Q-TOF) .
Mechanistic Insights :
- Probe hydrolytic pathways (e.g., oxadiazole ring opening under acidic/basic conditions) using kinetic isotope effects or isotopic labeling .
Cross-Laboratory Validation : Collaborate with independent labs to replicate studies using standardized protocols.
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Answer:
Target Identification :
- Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins.
- Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Pathway Analysis :
- Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways.
In Silico Approaches :
Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
